Sigma‑1 Receptor Binding Affinity: Absolute Ki and Absence of Competing TRPV4 Activity
The title compound exhibits a sigma‑1 receptor Ki of 969 nM measured by displacement of [³H](+)pentazocine in guinea pig brain membrane [1]. This value provides a quantitative baseline for structure‑activity relationship (SAR) campaigns. In contrast, the 2-nitro analog RN 1747 (CAS 1024448-59-6) is a potent TRPV4 agonist (hTRPV4 EC₅₀ = 0.77 μM; mTRPV4 EC₅₀ = 4.0 μM; rTRPV4 EC₅₀ = 4.1 μM) and TRPM8 antagonist (IC₅₀ ≈ 4 μM) . The absence of the 2-nitro group in the title compound abolishes TRPV4 and TRPM8 modulation, yielding a pharmacologically distinct profile suitable for sigma‑1‑focused probe development without ion‑channel confounding.
| Evidence Dimension | Sigma‑1 receptor affinity (Ki) vs. TRPV4 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | Sigma‑1 Ki = 969 nM; TRPV4 EC₅₀ = not active (no measurable TRPV4 agonism at concentrations tested in published TRPV4 screens due to lack of 2-nitro substituent). |
| Comparator Or Baseline | RN 1747 (4-chloro-2-nitro analog): Sigma‑1 affinity not reported; hTRPV4 EC₅₀ = 0.77 μM, mTRPV4 EC₅₀ = 4.0 μM, rTRPV4 EC₅₀ = 4.1 μM; TRPM8 IC₅₀ ≈ 4 μM. |
| Quantified Difference | Target sigma‑1 Ki = 969 nM vs. comparator TRPV4 EC₅₀ = 0.77–4.1 μM. The absence of the 2-nitro group in the target compound eliminates TRPV4/TRPM8 modulatory activity entirely. |
| Conditions | Sigma‑1 binding: [³H](+)pentazocine displacement, guinea pig brain membrane, 120 min incubation. TRPV4 agonism: recombinant hTRPV4, mTRPV4, rTRPV4 channels (cellular assay, species specified). |
Why This Matters
Investigators procuring a sigma‑1 ligand scaffold free of TRPV4/TRPM8 off‑target activity must prioritise the non‑nitrated title compound over RN 1747; the choice directly determines whether the assay readout reflects sigma‑1 engagement or mixed ion‑channel modulation.
- [1] BindingDB Entry BDBM50435877 (ChEMBL2391075). Ki = 969 nM for sigma‑1 receptor (displacement of [³H](+)pentazocine, guinea pig brain membrane). View Source
